N-(2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide is a synthetic organic compound classified as a pyridazinone derivative. Pyridazinones are a significant class of heterocyclic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms and a ketone group. This compound exhibits potential biological activities, particularly in the context of therapeutic applications, due to its unique structural features and functional groups.
The synthesis of N-(2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide typically involves several key steps:
The molecular formula for N-(2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide is with a molecular weight of approximately 351.4 g/mol.
Property | Value |
---|---|
Molecular Formula | C20H18N3O2 |
Molecular Weight | 351.4 g/mol |
IUPAC Name | N-(2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI | InChI=1S/C20H18N3O2 |
SMILES | CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F |
N-(2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide can participate in various chemical reactions:
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
The mechanism of action for N-(2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide is likely multifaceted, depending on its specific biological targets:
Such mechanisms underline its potential therapeutic applications in various diseases.
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Variable (dependent on solvent) |
N-(2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide has potential applications in several scientific fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4